9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Beschreibung
9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure integrates a fused benzo-oxazine ring system with a pyrazole moiety, creating a rigid scaffold that enhances binding interactions in pharmacological contexts. Key structural attributes include:
- Position 5: A 2,4-dichlorophenyl group, introducing steric bulk and lipophilicity, which may enhance membrane permeability .
- Position 2: A naphthalen-2-yl substituent, providing aromatic stacking interactions critical for target recognition in drug design .
The compound’s molecular formula is inferred to be C27H17Cl3N2O, with a molecular weight of approximately 492.8 g/mol (calculated based on analogous structures in and ).
Eigenschaften
CAS-Nummer |
303060-25-5 |
|---|---|
Molekularformel |
C26H17Cl3N2O |
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
9-chloro-5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl3N2O/c27-18-8-10-25-21(12-18)24-14-23(17-6-5-15-3-1-2-4-16(15)11-17)30-31(24)26(32-25)20-9-7-19(28)13-22(20)29/h1-13,24,26H,14H2 |
InChI-Schlüssel |
AFOVRNHWUQIOMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multi-Step Condensation and Cyclization Strategies
The synthesis of 9-chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine typically begins with the sequential assembly of its heterocyclic core. A foundational approach involves condensation reactions between 2,4-dichlorophenylhydrazine and naphthalen-2-yl carbonyl derivatives, followed by cyclization to form the pyrazole ring. Subsequent oxazine ring closure is achieved via nucleophilic substitution or oxidative coupling, often requiring halogenated precursors such as 1-chloro-2-naphthol.
Key steps include:
-
Formation of the pyrazole intermediate : Reacting 2,4-dichlorophenylhydrazine with ethyl 2-naphthoylacetate under acidic conditions (HCl/EtOH, 80°C) yields a hydrazone intermediate, which undergoes cyclization via intramolecular nucleophilic attack.
-
Oxazine ring construction : Treating the pyrazole intermediate with 1-chloro-2,3-epoxypropane in the presence of a base (K₂CO₃) facilitates epoxide ring-opening and oxazine formation .
Optimization of reaction parameters is critical:
-
Temperature : Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition.
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
Copper-Catalyzed One-Pot Synthesis
A streamlined method employs copper(I) oxide (Cu₂O) and 8-hydroxyquinoline as a catalytic system to enable a one-pot synthesis from 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine hydrochloride, and β-oxodithioesters . This approach eliminates intermediate isolation, reducing purification steps and improving yields (70–85%) .
Reaction conditions :
-
Catalyst : Cu₂O (5–10 mol%) with 8-hydroxyquinoline (15 mol%) in butyronitrile .
-
Key advantage : Direct formation of the benzo[e]pyrazolo[1,5-c][1, oxazine skeleton via tandem alkyne activation and cyclization .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics for time-sensitive steps. For example, cyclization of the pyrazole-oxazine precursor under microwave conditions (150 W, 120°C, 20 min) achieves 95% conversion compared to 12 hours under conventional heating . This method minimizes side reactions such as dimerization or over-oxidation .
Oxidative Cyclization Using TBHP/I₂
A deconstructive annulation strategy employs tert-butyl hydroperoxide (TBHP) and iodine (I₂) in dimethylformamide (DMF) at 130°C to construct the oxazine ring . This method leverages radical intermediates to facilitate C–O bond formation, achieving yields of 60–75% .
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Multi-Step Condensation | K₂CO₃ | 80–120 | 24–48 | 55–65 | 98.5 |
| Copper-Catalyzed | Cu₂O/8-hydroxyquinoline | 65 | 16 | 70–85 | 99.2 |
| Microwave-Assisted | None | 120 (MW) | 0.3 | 90–95 | 98.8 |
| TBHP/I₂ Cyclization | TBHP/I₂ | 130 | 6–8 | 60–75 | 97.5 |
Key observations :
-
Copper-catalyzed methods offer superior yields but require strict anhydrous conditions .
-
Microwave synthesis excels in efficiency but demands specialized equipment .
Purification and Analytical Characterization
Post-synthesis purification involves:
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Ethanol/water mixtures to isolate high-purity crystals.
Analytical techniques :
-
¹H/¹³C NMR : Confirms regioselectivity of chloro and dichlorophenyl substituents .
-
HPLC : Monitors reaction progress and final purity (>98%).
-
Mass spectrometry : Validates molecular weight (479.78 g/mol).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing pathways may yield isomeric byproducts during cyclization. Using bulky bases (e.g., DBU) suppresses undesired tautomerization .
-
Halogen stability : Chloro groups are prone to displacement under basic conditions. Substituent protection (e.g., silyl ethers) mitigates this.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-Chlor-5-(2,4-Dichlorphenyl)-2-(Naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung verändern.
Substitution: Halogenatome können durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: einschließlich Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Chinone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 9-Chlor-5-(2,4-Dichlorphenyl)-2-(Naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wirkmechanismus
The mechanism of action of 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine depends on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at Position 5
- Target Compound (2,4-Dichlorophenyl) : The dual chlorine atoms increase lipophilicity and steric bulk, favoring interactions with hydrophobic pockets in biological targets .
- Pyridinyl Derivative () : The 4-pyridinyl group enhances solubility due to its polar nature, making this derivative more suitable for aqueous formulations .
- Thiophen-3-yl Derivative () : The sulfur atom in thiophene may participate in hydrogen bonding or π-interactions, altering bioavailability .
Impact of Halogenation Patterns
Role of the Naphthalen-2-yl Group at Position 2
Present in the target compound and derivatives from and , this substituent facilitates π-π stacking with aromatic residues in proteins, a critical feature for kinase inhibitors or CNS-targeting drugs .
Biologische Aktivität
The compound 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 303060-25-5) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C26H17Cl3N2O |
| Molecular Weight | 479.78 g/mol |
| Purity | NLT 98% |
| Synonyms | 12-chloro-7-(2,4-dichlorophenyl)-4-(naphthalen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(13),4,9,11-tetraene |
Pharmacological Potential
Research indicates that compounds with similar structures to 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit a variety of pharmacological effects:
- Antitumor Activity : The pyrazolo and oxazine frameworks are known for their anticancer properties. Studies have shown that modifications in these structures can enhance their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The presence of chlorinated phenyl groups may contribute to anti-inflammatory activity through the modulation of inflammatory pathways.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens.
Structure-Activity Relationships (SAR)
A detailed SAR analysis reveals that the biological activity of this compound is heavily influenced by the nature and position of substituents on its aromatic rings. For instance:
- The dichlorophenyl group enhances electron density and may improve binding affinity to biological targets.
- The naphthalene moiety contributes to hydrophobic interactions which are crucial for receptor binding.
In Vitro Studies
Recent studies have evaluated the in vitro activity of related pyrazolo compounds against specific enzymes such as α-glucosidase and urease. The findings suggest that:
- Compounds with ortho-hydroxy groups exhibit higher inhibitory potential due to enhanced hydrogen bonding capabilities with enzyme active sites.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 3.40 ± 0.10 | α-glucosidase |
| Compound B | 4.40 ± 0.30 | Urease |
These results indicate a promising direction for further investigation into the biological mechanisms underlying the activity of this compound.
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Cyclization of precursors : Reacting substituted chalcones with hydrazine derivatives to form pyrazoline intermediates, followed by cyclization with aromatic aldehydes under acidic or basic conditions to yield the benzoxazine core .
- Halogenation : Bromine or chlorine substituents are introduced using agents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) at specific reaction stages .
- Purification : Column chromatography or crystallization ensures high purity .
Q. Which characterization techniques are critical for confirming its structure and purity?
Q. What preliminary biological activities have been reported for similar benzoxazine derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : Tested against Gram-positive/negative bacteria via MIC assays .
- Anticancer potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme inhibition : Evaluated for interactions with kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics, while toluene improves selectivity for bulky substituents .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate cyclization .
- Computational modeling : Quantum chemical calculations predict transition states and guide temperature/pH optimization .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) .
- Structural analogs : Compare activity trends with derivatives varying in substituents (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl) to identify critical pharmacophores .
- Target specificity profiling : Use siRNA or CRISPR screens to confirm on-target effects .
Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?
- Reaction path algorithms : Tools like GRRM or AFIR map energy barriers for proposed mechanisms .
- Machine learning : Train models on existing benzoxazine reaction datasets to predict optimal reagents .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent libraries : Synthesize derivatives with systematic substitutions (e.g., naphthyl → phenyl, chloro → methoxy) .
- 3D-QSAR modeling : Align molecular fields (CoMFA, CoMSIA) with bioactivity data to quantify substituent effects .
Q. What methodologies are recommended for ADMET profiling?
- In silico prediction : Apply Lipinski’s Rule of Five and Veber’s criteria for bioavailability .
- In vitro assays : Caco-2 permeability, microsomal stability, and hERG channel inhibition tests .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
